Arg-Thr-Lys-Arg-Ser-Gly-Ser-Val-Tyr-Glu-Pro-Leu-Lys-Ile
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Overview
Description
Malantide is a synthetic dodecapeptide derived from the β-subunit of human phosphorylase kinase. It is a high-affinity substrate for cAMP-dependent protein kinase (PKA) and protein kinase C (PKC). This compound is widely used in biochemical research to measure the activity of these kinases due to its ability to undergo phosphorylation, which can be quantified by changes in intrinsic tyrosine fluorescence .
Preparation Methods
Malantide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acid residues to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Malantide undergoes phosphorylation reactions catalyzed by PKA and PKC. These reactions involve the transfer of a phosphate group from adenosine triphosphate (ATP) to the hydroxyl group of tyrosine residues in the peptide. The common reagents used in these reactions include ATP and kinase enzymes. The major product formed from these reactions is the phosphorylated form of Malantide, which exhibits decreased intrinsic tyrosine fluorescence .
Scientific Research Applications
Malantide is extensively used in scientific research to study the activity of PKA and PKC in various biological systems. It serves as a fluorescent substrate that allows researchers to quantify kinase activity by measuring changes in fluorescence. This compound is particularly valuable in the fields of biochemistry and cell biology, where it is used to investigate signal transduction pathways, enzyme kinetics, and the regulation of cellular processes. Additionally, Malantide is employed in drug discovery and development to screen for potential kinase inhibitors .
Mechanism of Action
The mechanism of action of Malantide involves its phosphorylation by PKA and PKC. Upon phosphorylation, the intrinsic tyrosine fluorescence of Malantide decreases, allowing for the quantification of kinase activity. The molecular targets of Malantide are the active sites of PKA and PKC, where the peptide binds and undergoes phosphorylation. This process is crucial for studying the regulation and function of these kinases in various cellular contexts .
Comparison with Similar Compounds
Malantide is unique in its high affinity and specificity for PKA and PKC. Similar compounds include other synthetic peptides used as kinase substrates, such as kemptide and syntide-2. Malantide stands out due to its dodecapeptide structure and its ability to serve as a fluorescent substrate, making it particularly useful for fluorescence-based assays. The specificity and sensitivity of Malantide in detecting kinase activity make it a valuable tool in biochemical research .
Properties
IUPAC Name |
2-[[6-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H124N22O21/c1-8-39(6)56(70(114)115)92-62(106)45(18-10-12-28-74)85-63(107)48(32-37(2)3)88-66(110)52-20-15-31-94(52)69(113)47(25-26-54(100)101)87-64(108)49(33-41-21-23-42(98)24-22-41)89-67(111)55(38(4)5)91-65(109)51(36-96)83-53(99)34-82-59(103)50(35-95)90-61(105)46(19-14-30-81-72(78)79)84-60(104)44(17-9-11-27-73)86-68(112)57(40(7)97)93-58(102)43(75)16-13-29-80-71(76)77/h21-24,37-40,43-52,55-57,95-98H,8-20,25-36,73-75H2,1-7H3,(H,82,103)(H,83,99)(H,84,104)(H,85,107)(H,86,112)(H,87,108)(H,88,110)(H,89,111)(H,90,105)(H,91,109)(H,92,106)(H,93,102)(H,100,101)(H,114,115)(H4,76,77,80)(H4,78,79,81) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COABRICCWCYCPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H124N22O21 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1633.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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